molecular formula C60H67F3N10O11 B1678482 Pasireotide CAS No. 396091-73-9

Pasireotide

Cat. No.: B1678482
CAS No.: 396091-73-9
M. Wt: 1161.2 g/mol
InChI Key: REVVFYZEISKUMT-QKXVGOHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Pasireotide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

    Substitution: Substitution reactions can be used to introduce different functional groups into the this compound structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties.

Scientific Research Applications

Pasireotide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Octreotide: A first-generation somatostatin analog with a higher affinity for somatostatin receptor 2.

    Lanreotide: Another first-generation somatostatin analog with similar properties to octreotide.

    Vapreotide: A somatostatin analog used in the treatment of gastrointestinal bleeding.

Pasireotide’s unique binding profile and higher affinity for somatostatin receptor 5 make it a valuable therapeutic agent in the treatment of endocrine disorders .

Properties

Pasireotide activates a broad spectrum of somatostatin receptors, exhbiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2. The binding and activation of the somatostatin receptors causes inhibition of ACTH secretion and results in reduced cortisol secretion in Cushing's disease patients. Also this agent is more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin.

CAS No.

396091-73-9

Molecular Formula

C60H67F3N10O11

Molecular Weight

1161.2 g/mol

IUPAC Name

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C58H66N10O9.C2HF3O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;3-2(4,5)1(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);(H,6,7)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1

InChI Key

REVVFYZEISKUMT-QKXVGOHISA-N

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O

SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN

Canonical SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O

Appearance

Solid powder

396091-73-9

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cyclo((4R)-4-(2-aminoethylcarbamoyloxy)-L-prolyl-L-phenylglycyl-d-tryptophyl-L-lysyl-4-o-benzyl-L-tyrosyl-L-phenylalanyl-)
pasireotide
SOM 230
SOM-230
SOM230

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pasireotide
Reactant of Route 2
Pasireotide
Reactant of Route 3
Pasireotide
Reactant of Route 4
Pasireotide
Reactant of Route 5
Pasireotide
Reactant of Route 6
Pasireotide
Customer
Q & A

Q1: What is Pasireotide and how does it work?

A: this compound (formerly known as SOM230) is a synthetic analog of somatostatin, a naturally occurring hormone that inhibits the release of various hormones, including growth hormone (GH) [, , , ]. Unlike first-generation somatostatin analogs (SSAs) like Octreotide and Lanreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), this compound binds with high affinity to SSTR1, 2, 3, and 5 [, , , , , ]. This broader binding profile contributes to its distinct pharmacological properties.

Q2: How does this compound's binding to different SSTR subtypes impact its activity?

A: The superior efficacy of this compound compared to first-generation SSAs is attributed to its high affinity for SSTR5 [, ]. Research suggests that SSTR5 activation plays a crucial role in suppressing GH secretion [, , ]. In corticotroph cells, this compound's action is mainly mediated through SSTR5, while its effect on SSTR2 is considered negligible []. This is in contrast to Octreotide, which primarily targets SSTR2 [, ].

Q3: What are the downstream effects of this compound binding to SSTRs?

A: this compound binding to SSTRs triggers a cascade of intracellular events, ultimately leading to the inhibition of hormone release [, ]. This includes:

  • Inhibition of adenylate cyclase activity: Leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels [, ].
  • Activation of phosphotyrosine phosphatases: Resulting in the dephosphorylation and inactivation of signaling molecules involved in hormone secretion [, ].
  • Inhibition of intracellular calcium mobilization: Further suppressing hormone release [, ].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. To obtain this information, you would need to consult resources like the drug's monograph, chemical databases, or manufacturer information.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research papers primarily focus on the clinical and pharmacological aspects of this compound. Spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), or mass spectrometry (MS) spectra, are not provided in these papers.

Q6: What conditions is this compound used to treat?

A6: this compound is approved for the treatment of:

  • Acromegaly: A hormonal disorder caused by excessive GH secretion [, , , , , ]. this compound is indicated for patients who have inadequate response or intolerance to first-generation SSAs [, , , , ].
  • Cushing's Disease: A condition characterized by prolonged exposure to high levels of the hormone cortisol [, , , , ]. This compound is an option for patients who are not eligible for surgery or have persistent/recurrent disease after surgery [, , ].

Q7: How effective is this compound in treating acromegaly?

A: Clinical trials have shown that this compound effectively controls GH and IGF-1 levels in patients with acromegaly [, , , , ]. In a head-to-head trial, this compound demonstrated superior efficacy compared to Octreotide LAR in achieving biochemical control (defined as GH <2.5 μg/L and normal IGF-1) [].

Q8: How does the efficacy of this compound compare in patients with different baseline GH levels?

A: In a Phase 3b open-label study, this compound achieved biochemical control (mGH <1 μg/L and IGF-1 2.5 μg/L []. This suggests that patients with lower baseline GH levels might respond better to this compound [].

Q9: How does this compound compare to first-generation SSAs in controlling tumor size in acromegaly?

A: While both this compound and first-generation SSAs can reduce tumor volume in acromegaly, this compound has shown a greater tumor shrinkage effect in some studies [, , ]. This is likely due to its broader SSTR binding profile and the potential involvement of SSTR5 in mediating antiproliferative effects [, , ].

Q10: What are the common side effects of this compound?

A10: The most common side effects of this compound include:

  • Hyperglycemia: Due to its inhibitory effects on insulin secretion [, , , , , ].
  • Gastrointestinal disturbances: Such as nausea, diarrhea, abdominal pain, and flatulence [, , , , , ].
  • Injection site reactions: This is more common with subcutaneous administration [, , ].

Q11: How is this compound-induced hyperglycemia managed?

A11: Management of this compound-induced hyperglycemia typically involves:

  • Monitoring blood glucose levels: Close monitoring allows for timely intervention [, , , ].
  • Lifestyle modifications: Dietary changes and exercise can help regulate blood glucose [, , ].
  • Antidiabetic medications: Metformin alone or in combination with other oral antidiabetic agents or insulin may be required [, , , , ].

Q12: What factors might predict the development of this compound-induced hyperglycemia?

A12: Research suggests that several factors might increase the risk of developing hyperglycemia with this compound, including:

  • Older age: Older patients might be more susceptible [, , , ].
  • Pre-existing diabetes or prediabetes: Those with pre-existing glucose metabolism issues have a higher risk [, , , ].
  • Higher baseline HbA1c and fasting plasma glucose: Elevated baseline levels might indicate increased susceptibility [, , , ].

Q13: Does the risk of this compound-induced hyperglycemia worsen over time?

A: A real-world observational study (NCT02310269) found a lower incidence of hyperglycemia in patients who continued this compound from a previous trial compared to those newly initiated on the drug []. This suggests that with appropriate management at the onset, this compound-induced hyperglycemia might not necessarily worsen over time [].

Q14: Are there known mechanisms of resistance to this compound?

A14: While this compound offers a therapeutic advantage in some cases of resistance to first-generation SSAs, resistance mechanisms can still occur. Some factors associated with this compound resistance include:

  • Low or absent SSTR5 expression: As SSTR5 is a primary target of this compound, its downregulation or absence can lead to resistance [, , ].
  • Specific USP8 mutations: Mutations in the ubiquitin specific peptidase 8 (USP8) gene, commonly found in ACTH-secreting pituitary tumors, can influence this compound responsiveness []. For instance, the S718del and C40-USP8 mutations have been associated with a lack of response to this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.